molecular formula C3H10O4S2 B8592524 Sulfonium, trimethyl-, sulfate (1:1) CAS No. 121679-49-0

Sulfonium, trimethyl-, sulfate (1:1)

Cat. No. B8592524
CAS RN: 121679-49-0
M. Wt: 174.2 g/mol
InChI Key: ALALNHBRSNEZAC-UHFFFAOYSA-M
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Description

Sulfonium, trimethyl-, sulfate (1:1) is a useful research compound. Its molecular formula is C3H10O4S2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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properties

CAS RN

121679-49-0

Molecular Formula

C3H10O4S2

Molecular Weight

174.2 g/mol

IUPAC Name

hydrogen sulfate;trimethylsulfanium

InChI

InChI=1S/C3H9S.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ALALNHBRSNEZAC-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethylsulphonium iodide (9.8 g, 0.048 moles) was dissolved in water (50 ml). Sulphuric acid (4.8 g at 98%, 0.048 moles) and hydrogen peroxide (2.72 g at 30%, 0.024 moles) were each diluted to 10 ml with water and added to the stirred trimethylsulphonium iodide solution. Carbon tetrachloride (150 ml) was added to extract the iodine that was produced and the mixture was stirred for 6 hours. The layers were separated. To the aqueous layer was added carbon tetrachloride (150 ml) and this was stirred overnight. The layers were separated and the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration was visible. Palladium on carbon (3%, 0.25 g) was added to the aqueous solution to destroy any unreacted peroxide. The solution was filtered after 60 minutes, and washed with ether (2×20 ml). The water was removed under reduced pressure to produce an oily residue which was dried under vacuum at 78° C. The oil was dissolved in hot ethanol and cooled in an acetone/solid carbon dioxide bath to produce a white solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 78° C. to yield a very deliquescent residue (2.7 g, 32% yield of theory). This material was dissolved in hot ethanol and allowed to cool slowly in an acetone/solid carbon dioxide bath to produce a waxy solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 80° C. to yield a very deliquescent solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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4.8 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Trimethylsulphonium iodide (9.8 g, 0.048 moles) was dissolved in water (50 ml). Sulphuric acid (4.8 g at 98%, 0.048 moles) and hydrogen peroxide (2.72 g at 30%. 0.024 moles) were each diluted to 10 ml with water and added to the stirred trimethylsulphonium iodide solution. Carbon tetrachloride (150 ml) was added to extract the iodine that was produced and the mixture was stirred for 6 hours. The layers were separated. To the aqueous layer was added carbon tetrachloride (150 ml) and this was stirred overnight. The layers were separated and the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration was visible. Palladium on carbon (3%, 0.25 g) was added to the aqueous solution to destroy any unreacted peroxide. The solution was filtered after 60 minutes, and washed with ether (2×20 ml). The water was removed under reduced pressure to produce an oily residue which was dried under vacuum at 780° C. The oil was dissolved in hot ethanol and cooled in an acetone/solid carbon dioxide bath to produce a white solid. The solid was filtered off, maintaining the temperature below 0° C. and dried under reduced pressure at 78° C. to yield a very deliquescent residue (2.7 g, 32% yield of theory). This material was dissolved in hot ethanol and allowed to cool slowly in an acetone/solid carbon dioxide bath to produce a waxy solid. The solid was filtered off, maintaining the temperature below 0° C. and dried under reduced pressure at 80° C. to yield a very deliquescent residue, melting point 20°-21° C. C3H10S2O4 (174.2): calculated C 20.7, H 5.8, S 36.8; found C 20.7, H 5.9, S 36.6. 1H NMR (DMSO-D6 /TMS): & 2.91(s, 9H, CH3 --S); 7.4-7.6(s, 1H, HSO4). pH=1.8-1.9 (HSO4-).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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150 mL
Type
reactant
Reaction Step Five
[Compound]
Name
( 174.2 )
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reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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